Sepiapterin Synthase: Dihydroneopterin Triphosphate vs. Dihydroneopterin
In Drosophila melanogaster sepiapterin synthase, the Kₘ for dihydroneopterin triphosphate was determined to be 10 µM, while the dephosphorylated analog dihydroneopterin cannot function as a substrate at any concentration tested [1]. This demonstrates absolute triphosphate dependence.
| Evidence Dimension | Michaelis constant (Kₘ) and substrate competence |
|---|---|
| Target Compound Data | Kₘ = 10 µM (active substrate) |
| Comparator Or Baseline | Dihydroneopterin: no detectable substrate activity |
| Quantified Difference | Qualitative (active vs. inactive); Kₘ difference effectively infinite |
| Conditions | Sepiapterin synthase (enzyme A + B) from D. melanogaster head extracts; pH 7.4, 30 °C; MgCl₂ and NADPH present |
Why This Matters
Procurement of the correct triphosphate form is mandatory for sepiapterin synthase activity assays; the free pterin yields a false-negative result.
- [1] Krivi GG, Brown GM. Purification and properties of the enzymes from Drosophila melanogaster that catalyze the synthesis of sepiapterin from Dihydroneopterin triphosphate. Biochem Genet. 1979;17(3-4):371-390. DOI: 10.1007/BF00498976. View Source
